molecular formula C10H16ClNO2 B3028437 (S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride CAS No. 2061996-45-8

(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride

Cat. No.: B3028437
CAS No.: 2061996-45-8
M. Wt: 217.69
InChI Key: ILHVCMCBBBKUNY-HNCPQSOCSA-N
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Description

(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride is a chiral β-amino alcohol derivative featuring a methoxymethyl (-CH2OCH3) substituent on the phenyl ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as melanin-concentrating hormone receptor 1 (MCHR1) . The (S)-enantiomer configuration is critical for stereoselective interactions in biological systems.

Properties

IUPAC Name

(2S)-2-amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-13-7-8-3-2-4-9(5-8)10(11)6-12;/h2-5,10,12H,6-7,11H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHVCMCBBBKUNY-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=CC=C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2061996-45-8
Record name Benzeneethanol, β-amino-3-(methoxymethyl)-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2061996-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(methoxymethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Catalytic hydrogenation and enzymatic resolution are often employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of 3-(methoxymethyl)benzaldehyde.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The methoxymethyl group may enhance its lipophilicity, aiding in membrane permeability and cellular uptake.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight Key Properties
(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride 3-(methoxymethyl) C10H16ClNO2 217.69 Moderate lipophilicity due to ether linkage; potential for hydrogen bonding via hydroxyl and amino groups.
(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride 3-(methylthio) C9H14ClNOS 219.73 Higher lipophilicity (logP) than methoxymethyl analog due to sulfur’s lower electronegativity. Reduced hydrogen bonding capacity.
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride 3-fluoro, 2-methyl C9H13ClFNO 205.66 Electron-withdrawing fluorine increases polarity; methyl group adds steric bulk. May enhance metabolic stability.
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride 4-fluoro, 3-(trifluoromethyl) C9H10ClF4NO 259.63 Strong electron-withdrawing trifluoromethyl group increases acidity and lipophilicity. Enhanced receptor binding affinity in some analogs .
(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride 2,4-dichloro C8H10Cl3NO 242.53 Chlorine substituents increase molecular weight and hydrophobicity; potential for halogen bonding in target interactions.

Biological Activity

(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride is a chiral compound with significant biological activity. This article explores its biochemical properties, potential applications, and mechanisms of action, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₂H₁₅ClN₂O₂
  • Molecular Weight : 217.69 g/mol
  • Structure : The compound features an amino group, a hydroxyl group, and a methoxymethyl-substituted phenyl ring, contributing to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its chiral nature allows for high specificity in binding, influencing various biochemical pathways.

Interaction Studies

Initial studies have indicated that this compound may exhibit significant binding affinity with certain receptors, although comprehensive interaction profiles are still under investigation. The hydroxyl and amino groups enhance the compound's potential to modulate enzyme activity or receptor function.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest potential efficacy against various bacterial strains.
  • Antioxidant Properties : The compound may exhibit antioxidant capabilities, although specific assays are required for quantification.
  • Enzyme Modulation : Its interaction with enzymes could lead to modulation of metabolic pathways.

Comparison of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant interactions with bacteria
AntioxidantPotential antioxidant activity
Enzyme InteractionModulation of enzyme activity

Structural Comparisons with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Amino-1-(3-methoxyphenyl)ethanolC₁₁H₁₅N₁O₂Contains a methoxy group instead of methoxymethyl
(R)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanolC₁₂H₁₄N₂O₂Enantiomer of the target compound
3-MethoxyphenylalanineC₉H₁₃N₁O₂Lacks the amino alcohol structure

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against various bacterial strains. The findings indicated effective inhibition against Staphylococcus aureus and Enterococcus faecium, suggesting its potential as a therapeutic agent against resistant strains.

Antioxidant Activity Assessment

Another study assessed the antioxidant capacity using DPPH radical scavenging assays. Results indicated that the compound exhibited significant scavenging activity, highlighting its potential role in oxidative stress management.

Future Research Directions

Ongoing research is necessary to further elucidate the comprehensive biological profiles of this compound. Key areas for future investigation include:

  • Detailed pharmacokinetic studies to understand absorption and metabolism.
  • Exploration of its effects on specific signaling pathways.
  • Development of derivatives to enhance biological activity and specificity.

Q & A

Q. What are the key synthetic routes for (S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride?

Methodological Answer: The synthesis typically involves three stages:

Aldol-like condensation : Reacting 3-(methoxymethyl)benzaldehyde with nitroethane under basic conditions (e.g., KOH) to form a β-nitro alcohol intermediate.

Reduction : Using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C) to reduce the nitro group to an amine.

Salt formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt .
For enantiomeric purity, asymmetric synthesis or chiral resolution (e.g., using tartaric acid derivatives) is critical .

Q. How is the compound characterized for structural confirmation?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the methoxymethyl group (δ ~3.3 ppm for OCH₃) and ethanolamine backbone (δ ~3.7 ppm for CH₂OH) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) at m/z 226.1218 (C₁₁H₁₇NO₂Cl) .
  • HPLC : Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess (>99% for the (S)-enantiomer) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 risk) .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does stereochemistry influence pharmacological activity?

Methodological Answer:

  • Enantiomer-specific binding : The (S)-enantiomer exhibits higher β₂-adrenergic receptor affinity due to optimal spatial alignment of the ethanolamine hydroxyl and aromatic methoxymethyl groups. This was demonstrated via cAMP assays in guinea pig lung tissues, where (S)-enantiomers showed 10-fold greater potency than (R)-forms .
  • In vivo models : In histamine-induced bronchoconstriction studies, (-)-enantiomers (equivalent to (S)-configuration) reduced airway resistance by 70%, whereas (+)-forms were inactive .

Q. How can reaction conditions be optimized to minimize by-products?

Methodological Answer:

  • Nitro reduction : Use anhydrous ethanol and controlled H₂ pressure (2–3 atm) during catalytic hydrogenation to prevent over-reduction or dehalogenation .
  • Acidification : Add HCl dropwise at 0–5°C to avoid racemization during salt formation .
  • By-product analysis : Monitor intermediates via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and isolate impurities (e.g., dimeric species) via flash chromatography .

Q. What in vitro and in vivo models are suitable for evaluating bioactivity?

Methodological Answer:

  • In vitro :
    • Receptor binding : Radioligand displacement assays using human β₂-AR transfected HEK293 cells (IC₅₀ values <10 nM for (S)-enantiomers) .
    • Cytotoxicity : MTT assays in primary bronchial epithelial cells (EC₅₀ >100 µM) .
  • In vivo :
    • Guinea pig asthma models : Measure bronchoprotection against histamine challenge (ED₅₀: 0.1 mg/kg for (S)-form) .

Q. How to resolve discrepancies in analytical data (e.g., NMR vs. MS)?

Methodological Answer:

  • Contamination check : Re-purify the compound via recrystallization (ethanol/water) and re-analyze .
  • Deuterated solvent effects : Confirm NMR peak shifts by comparing DMSO-d₆ vs. CDCl₃ spectra .
  • Ion suppression in MS : Spike with internal standards (e.g., reserpine) to validate ionization efficiency .

Q. What strategies improve stability during long-term storage?

Methodological Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the methoxymethyl group .
  • Lyophilization : For aqueous solutions, lyophilize and store as a powder to extend shelf life (>2 years) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride
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(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride

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